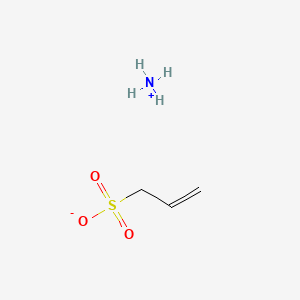

Ammonium prop-2-enesulphonate

Description

Ammonium prop-2-enesulphonate (CAS: 5162-02-1) is an organosulfur compound with the chemical formula C₃H₇NO₃S·NH₃. It consists of an ammonium cation (NH₄⁺) and a propenesulfonate anion (CH₂=CHSO₃⁻). This compound is characterized by its dual functional groups: a sulfonate group (-SO₃⁻) that confers high water solubility and ionic stability, and a vinyl group (CH₂=CH-) that enables participation in polymerization reactions.

Primarily used in industrial applications, it serves as a monomer in the synthesis of specialty polymers, such as sulfonated polyacrylamides for water treatment, or as a surfactant in emulsion formulations . Its stability under acidic and high-temperature conditions makes it valuable in niche chemical processes.

Properties

CAS No. |

7647-13-4 |

|---|---|

Molecular Formula |

C3H9NO3S |

Molecular Weight |

139.18 g/mol |

IUPAC Name |

azanium;prop-2-ene-1-sulfonate |

InChI |

InChI=1S/C3H6O3S.H3N/c1-2-3-7(4,5)6;/h2H,1,3H2,(H,4,5,6);1H3 |

InChI Key |

URDBDUGGLGARJQ-UHFFFAOYSA-N |

Canonical SMILES |

C=CCS(=O)(=O)[O-].[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ammonium prop-2-enesulphonate can be synthesized through several methods. One common approach involves the reaction of propene with sulfur trioxide to form prop-2-enesulphonic acid, which is then neutralized with ammonium hydroxide to yield this compound. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired product is obtained with high purity.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors where propene and sulfur trioxide are reacted under optimized conditions. The resulting prop-2-enesulphonic acid is then neutralized with ammonium hydroxide in a continuous process to produce the final compound. This method ensures a consistent and high-yield production suitable for commercial applications.

Chemical Reactions Analysis

Desulfonation

Sulfonate salts undergo desulfonation under high temperatures or acidic conditions:

This reaction is reversible at elevated temperatures and is used to remove sulfonic acid groups from aromatic compounds .

Derivative Formation

-

Sulfonamides : Reacts with amines to form sulfonamides via nucleophilic substitution.

-

Sulfonyl Chlorides : Conversion using reagents like PCl₅:

-

Esterification : Reacts with alcohols to form sulfonic esters .

Polymerization

Ammonium sulfonates can act as comonomers in radical polymerization. For example, sodium allyl sulfonate copolymerizes with acrylonitrile to enhance dyeability and thermal resistance in fibers .

Hydrogen Bonding and Stability

Ammonium sulfonates form layered crystal structures stabilized by N–H⋅⋅⋅O hydrogen bonds, as seen in ammonium 6:2 fluorotelomer sulfonate . This contributes to their low water solubility and resistance to decomposition below 200°C.

Reactivity in Copolymerization

Sodium allyl sulfonate exhibits reactivity ratios (r₁ = 1.00 ± 0.01, r₂ = 0.38 ± 0.02) in copolymerization with acrylonitrile, influenced by solvent and pH . Ammonium prop-2-enesulphonate likely shows similar behavior, with electron distribution in the sulfonate group affecting copolymerization efficiency.

Scientific Research Applications

Polymer Chemistry

Ammonium prop-2-enesulphonate is primarily utilized as a monomer in the synthesis of various polymers. Its incorporation into polymer chains enhances properties such as solubility and thermal stability.

1.1. Copolymerization

- Acrylic Fibers : It serves as a third monomer in the production of acrylic fibers, improving dye affinity and heat resistance. This application is crucial for textiles that require vibrant colors and durability under high temperatures .

- Dispersants : The compound can polymerize with other monomers like acrylamide and acrylic acid to create dispersants used in paints and coatings, enhancing their stability and performance .

Water Treatment

In the water treatment industry, this compound is recognized for its role as a corrosion inhibitor and scale inhibitor .

2.1. Corrosion Inhibition

- It is effective in preventing corrosion in various industrial systems, particularly those involving water-based fluids. This application is vital for maintaining the integrity of pipelines and machinery .

2.2. Scale Inhibition

- The compound exhibits significant scale inhibition properties against calcium salts, making it beneficial for systems prone to scaling, such as boilers and cooling towers .

Surfactant Properties

This compound functions as a surfactant due to its amphiphilic structure, which allows it to reduce surface tension in liquids.

3.1. Emulsification

- It is used in formulations requiring emulsification, such as cosmetics and personal care products, where it helps stabilize oil-in-water emulsions .

3.2. Cleaning Agents

- The compound is also incorporated into cleaning agents, providing effective soil removal and surface wetting properties .

4.1. Textile Industry

A study demonstrated that incorporating this compound into acrylic fiber production significantly improved dye uptake and retention compared to traditional methods. This enhancement led to fabrics with brighter colors and better wash fastness.

4.2. Water Treatment Applications

In a practical application within a municipal water treatment facility, the use of this compound reduced scaling by over 30% compared to untreated systems, leading to lower maintenance costs and improved operational efficiency.

Summary Table of Applications

| Application Area | Specific Use Cases | Benefits |

|---|---|---|

| Polymer Chemistry | Acrylic fibers, dispersants | Improved dye affinity, thermal stability |

| Water Treatment | Corrosion inhibitor, scale inhibitor | Enhanced system integrity, reduced scaling |

| Surfactant Properties | Emulsification in cosmetics, cleaning agents | Effective soil removal, improved surface wetting |

Mechanism of Action

The mechanism of action of ammonium prop-2-enesulphonate involves its interaction with various molecular targets. The sulphonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, affecting their structure and function. This interaction can lead to changes in enzyme activity, protein folding, and other biochemical processes.

Comparison with Similar Compounds

Biological Activity

Ammonium prop-2-enesulphonate, a quaternary ammonium compound, has garnered attention for its diverse biological activities, particularly in antimicrobial and biocidal applications. This article reviews the available literature regarding its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

This compound is a quaternary ammonium salt characterized by the following chemical properties:

- Molecular Formula : C₃H₇NO₃S

- Molecular Weight : 139.16 g/mol

- Solubility : Highly soluble in water, which enhances its bioavailability.

The biological activity of this compound primarily stems from its ability to disrupt microbial cell membranes, leading to cell lysis. Its quaternary ammonium structure allows it to interact with negatively charged components of microbial membranes, thereby exerting its antimicrobial effects.

Antimicrobial Activity

Several studies have investigated the antimicrobial efficacy of this compound against various pathogens. The following table summarizes key findings:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 0.5 mg/mL | Disruption of cell membrane integrity |

| Staphylococcus aureus | 1 mg/mL | Inhibition of cell wall synthesis |

| Candida albicans | 0.25 mg/mL | Induction of apoptosis in fungal cells |

Case Studies

-

Study on Biofilm Inhibition :

A study published in 2022 demonstrated that this compound effectively inhibits biofilm formation on various surfaces, including stainless steel and glass. The compound's ability to coat surfaces prevents microbial adhesion and subsequent biofilm development, which is critical in healthcare settings to reduce infection rates . -

Toxicological Assessment :

Research assessing the hemolytic properties of this compound indicated that at MIC concentrations, it does not cause hemolysis of red blood cells, suggesting a favorable safety profile for potential therapeutic applications . -

Environmental Impact Study :

Another investigation into the biodegradability of this compound revealed rapid aerobic degradation, indicating that it can be safely utilized in industrial applications without significant environmental accumulation .

Applications

Given its biological activity, this compound has potential applications in several fields:

- Disinfectants : Its antimicrobial properties make it suitable for use in disinfectant formulations.

- Agriculture : As a biocide, it can help manage microbial populations in agricultural settings.

- Pharmaceuticals : Its safety profile allows for exploration as an active pharmaceutical ingredient (API) in topical formulations.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.